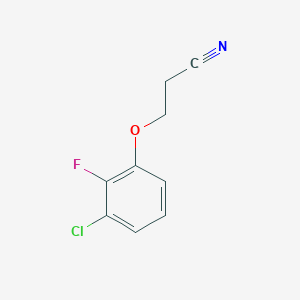
3-(2-Fluoro-5-methyl-phenoxy)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoro-5-methyl-phenoxy)propanenitrile is an organic compound with the molecular formula C10H10FNO It is characterized by the presence of a fluoro-substituted phenoxy group attached to a propanenitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-5-methyl-phenoxy)propanenitrile typically involves the reaction of 2-fluoro-5-methylphenol with a suitable nitrile precursor under specific conditions. One common method is the nucleophilic substitution reaction where 2-fluoro-5-methylphenol reacts with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluoro-5-methyl-phenoxy)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluoro-5-methyl-phenoxy)propanenitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2-Fluoro-5-methyl-phenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to elicit a biological response. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Fluoro-4-hydroxyphenyl)-3-oxopropanenitrile
- 3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile
- 3-(2-Fluoro-5-(trifluoromethyl)phenoxy)piperidine
Uniqueness
3-(2-Fluoro-5-methyl-phenoxy)propanenitrile is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or suitable.
Eigenschaften
Molekularformel |
C10H10FNO |
|---|---|
Molekulargewicht |
179.19 g/mol |
IUPAC-Name |
3-(2-fluoro-5-methylphenoxy)propanenitrile |
InChI |
InChI=1S/C10H10FNO/c1-8-3-4-9(11)10(7-8)13-6-2-5-12/h3-4,7H,2,6H2,1H3 |
InChI-Schlüssel |
SXJYODNLJVMTSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)F)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13081210.png)




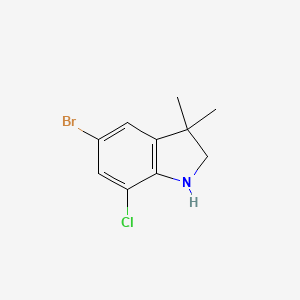
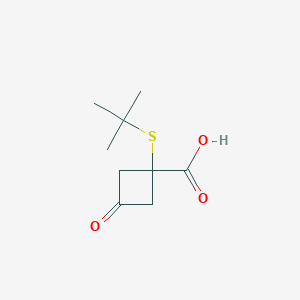
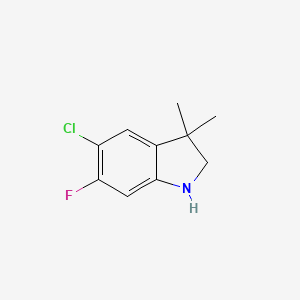
![1-[1-(Oxetan-3-yloxy)cyclohexyl]methanamine](/img/structure/B13081263.png)

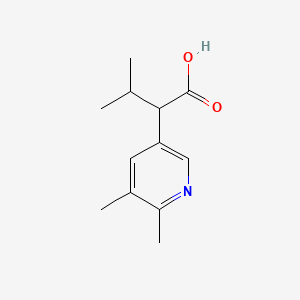
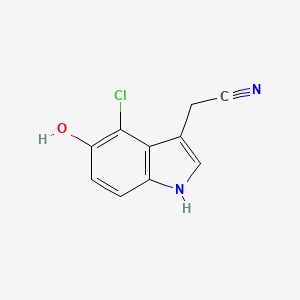
![4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13081284.png)
